

CM4620: A Technical Guide to a Novel CRAC Channel Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: MRS4620

Cat. No.: B12419253

[Get Quote](#)

Executive Summary

CM4620, also known as Zegocractin and Auxora, is a potent and selective small molecule inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, with a primary focus on the Orai1 subunit.^{[1][2][3]} These channels are crucial for store-operated calcium entry (SOCE) in various cell types, including immune and pancreatic acinar cells.^{[1][4]} Dysregulation of CRAC channel activity is implicated in the pathophysiology of inflammatory diseases, notably acute pancreatitis.^{[5][6]} Preclinical and clinical studies have demonstrated that CM4620 can mitigate the excessive calcium influx and subsequent inflammatory cascade associated with acute pancreatitis, showing promise as a first-in-class therapeutic agent.^{[4][7][8]} This guide provides an in-depth technical overview of CM4620, including its mechanism of action, quantitative preclinical and clinical data, detailed experimental protocols, and relevant signaling pathways.

Introduction to CRAC Channels

Calcium (Ca^{2+}) is a ubiquitous second messenger that governs a multitude of cellular processes.^[9] CRAC channels are a highly selective calcium influx pathway activated in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).^{[10][11]} The core components of the CRAC channel are the stromal interaction molecule (STIM) proteins located in the endoplasmic reticulum (ER) membrane, which act as Ca^{2+} sensors, and the Orai proteins that form the pore of the channel in the plasma membrane.^{[10][11]} Upon depletion of ER Ca^{2+} stores, STIM proteins oligomerize and

translocate to ER-plasma membrane junctions where they interact with and activate Orai channels, leading to a sustained influx of extracellular calcium.[9][10] This sustained calcium signaling is critical for processes such as gene expression, proliferation, and cytokine release in immune cells like T lymphocytes.[1][11] In pathological conditions such as acute pancreatitis, overactivation of CRAC channels contributes to cellular calcium overload, premature enzyme activation, and inflammatory cell infiltration.[12]

CM4620: A Selective CRAC Channel Inhibitor

Chemical Properties

- IUPAC Name: N-[5-(6-chloro-2,2-difluoro-1,3-benzodioxol-5-yl)pyrazin-2-yl]-2-fluoro-6-methylbenzamide[2]
- Synonyms: Zegocractin, Auxora, CM-4620[13][14]
- Molecular Formula: $C_{19}H_{11}ClF_3N_3O_3$ [2]
- Molar Mass: $421.76 \text{ g}\cdot\text{mol}^{-1}$ [2]

Mechanism of Action

CM4620 is a selective inhibitor of CRAC channels.[2][3] It specifically targets the Orai1 protein, which forms the pore of the channel.[1][14] By binding to and inhibiting Orai1, CM4620 blocks the influx of extracellular calcium into the cell that occurs via SOCE.[1] This action prevents the sustained elevation of intracellular calcium that drives pathological processes in diseases like acute pancreatitis.[1] CM4620 has shown greater potency for Orai1-containing channels compared to other Orai isoforms.[4][13][15] The inhibition of CRAC channels by CM4620 leads to a reduction in the activation of calcium-dependent signaling pathways, which in turn suppresses the production and release of pro-inflammatory cytokines from immune cells and reduces cell death in parenchymal cells.[1][4]

Quantitative Data

In Vitro Potency and Efficacy

Target/Assay	Cell Type	IC50	Reference
Orai1/STIM1	-	119 nM	[13]
Orai2/STIM1	-	895 nM	[13]
IFN- γ Release	Human PBMCs	138 nM	[13]
IL-4 Release	Human PBMCs	879 nM	[13]
IL-6 Release	Human PBMCs	135 nM	[13]
IL-1 β Release	Human PBMCs	240 nM	[13]
IL-10 Release	Human PBMCs	303 nM	[13]
TNF- α Release	Human PBMCs	225 nM	[13]
IL-2 Release	Human PBMCs	59 nM	[13]
IL-17 Release	Human PBMCs	120 nM	[13]

Preclinical Efficacy in Animal Models of Acute Pancreatitis

Animal Model	Parameter	Treatment	Outcome	Reference
Mouse (Cerulein-induced)	Blood Amylase	20 mg/kg CM4620	~20% reduction	[4]
Mouse (Cerulein-induced)	Blood Lipase	20 mg/kg CM4620	~45% reduction	[4]
Mouse (Cerulein-induced)	Intrapancreatic Trypsin	20 mg/kg CM4620	≥65% reduction	[4]
Rat (Cerulein-induced)	Pancreatic Edema	5, 10, 20 mg/kg CM4620	Significant reduction	[4]
Rat (Cerulein-induced)	Acinar Cell Vacuolization	5, 10, 20 mg/kg CM4620	Significant reduction	[4]
Rat (Cerulein-induced)	Necrosis	5, 10, 20 mg/kg CM4620	Significant reduction	[4]
Rat (Cerulein-induced)	Inflammatory Cell Infiltration	5, 10, 20 mg/kg CM4620	Significant reduction	[4]
Mouse (Palmitoleic acid-alcohol-induced)	Histopathological Score	0.1 mg/kg CM4620	Significant reduction	[7]
Mouse (Palmitoleic acid-alcohol-induced)	Necrosis and Inflammation	0.1 mg/kg CM4620 + Galactose	Further significant reduction	[7]

Experimental Protocols

Measurement of Store-Operated Calcium Entry (SOCE) in Pancreatic Acinar Cells

This protocol describes the measurement of intracellular calcium concentration ($[Ca^{2+}]_c$) in isolated pancreatic acini using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

- Collagenase solution
- NaHEPES buffer
- Fura-2 AM (acetoxymethyl ester)
- Pluronic F-127
- Ca^{2+} -free buffer
- Ca^{2+} -containing buffer (e.g., 1.8 mM Ca^{2+})
- CRAC channel agonist (e.g., thapsigargin, cerulein)
- Fluorescence imaging microscopy system

Procedure:

- Isolation of Pancreatic Acini:
 1. Euthanize the animal (e.g., mouse) and surgically remove the pancreas.
 2. Inject the pancreas with a collagenase solution and incubate at 37°C for 5-6 minutes to digest the tissue.[\[8\]](#)
 3. Manually agitate the digested tissue by pipetting in NaHEPES buffer to disperse the acini.
[\[8\]](#)
 4. Centrifuge the cell suspension at low speed (e.g., 200 x g) for 1 minute, discard the supernatant, and resuspend the acinar pellet in fresh NaHEPES buffer. Repeat the wash step.[\[8\]](#)
- Fura-2 AM Loading:
 1. Resuspend the isolated acini in a buffer containing Fura-2 AM (typically 1-5 μM) and a dispersing agent like Pluronic F-127 (e.g., 0.02%).

2. Incubate the cells for 30-60 minutes at room temperature or 37°C in the dark to allow for dye loading and de-esterification.[16]
 3. Wash the cells twice with buffer to remove extracellular Fura-2 AM.[17]
- Calcium Imaging:
 1. Mount the Fura-2-loaded acini on a coverslip in an imaging chamber on the stage of a fluorescence microscope.
 2. Initially, perfuse the cells with a Ca^{2+} -free buffer.
 3. Establish a baseline fluorescence ratio by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at ~510 nm.
 4. To deplete intracellular Ca^{2+} stores and activate CRAC channels, add a stimulus such as thapsigargin or a supramaximal concentration of cerulein to the Ca^{2+} -free buffer. This will cause a transient increase in $[\text{Ca}^{2+}]_c$ due to release from the ER.
 5. Once the $[\text{Ca}^{2+}]_c$ has returned to near baseline, switch to a Ca^{2+} -containing buffer (e.g., 1.8 mM Ca^{2+}). The subsequent rise in the Fura-2 ratio represents SOCE.[18]
 6. To test the effect of CM4620, pre-incubate the Fura-2-loaded acini with the desired concentration of the inhibitor for 30 minutes before starting the imaging protocol.[18]
 - Data Analysis:
 1. The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the $[\text{Ca}^{2+}]_c$.
 2. Quantify SOCE by measuring the peak increase in the 340/380 nm ratio or the area under the curve after the re-addition of extracellular Ca^{2+} . [18]

Caerulein-Induced Acute Pancreatitis Model (Rat)

This protocol describes the induction of acute pancreatitis in rats using the cholecystokinin analog, caerulein, and the therapeutic administration of CM4620.

Materials:

- Male Sprague-Dawley rats
- Caerulein
- Sterile saline
- CM4620 injectable emulsion
- Placebo emulsion
- Intravenous infusion pump

Procedure:

- Animal Acclimation: Acclimate male Sprague-Dawley rats for at least one week before the experiment.[\[15\]](#)
- Induction of Pancreatitis:
 1. Administer hourly intraperitoneal (IP) injections of caerulein at a dose of 50 µg/kg for 4 hours. Control animals receive saline injections.[\[15\]](#)
- CM4620 Administration (Therapeutic Approach):
 1. Thirty minutes after the first caerulein injection, begin a continuous intravenous (IV) infusion of CM4620 into the jugular vein.[\[15\]](#)
 2. CM4620 is administered as an emulsion at doses of 5, 10, or 20 mg/kg over a 4-hour period.[\[15\]](#) The control group for the treatment receives a placebo emulsion.
- Sample Collection:
 1. Thirty minutes after the end of the 4-hour infusion, euthanize the animals.[\[15\]](#)
 2. Collect blood samples for the measurement of serum amylase and lipase.

3. Harvest the pancreas for histological analysis and measurement of trypsin and myeloperoxidase activity.

Histological Evaluation of Pancreatitis

Materials:

- 10% formaldehyde or 4% paraformaldehyde
- Paraffin
- Hematoxylin and eosin (H&E) stains
- Microscope

Procedure:

- Tissue Fixation and Processing:
 1. Fix the harvested pancreatic tissue in 10% formaldehyde for 24 hours.[\[13\]](#)
 2. Embed the fixed tissue in paraffin and cut 5 μ m sections.
- H&E Staining:
 1. Deparaffinize and rehydrate the tissue sections.
 2. Stain with hematoxylin and eosin.
- Histological Scoring:
 1. Examine the stained sections under a light microscope in a blinded manner.
 2. Score the severity of pancreatitis based on established criteria for edema, inflammatory cell infiltration, and acinar cell necrosis.[\[9\]](#) A common scoring system is the Schmidt score or a modification thereof.[\[9\]](#)
 - Edema: 0 (none) to 3 (maximal).

- Inflammatory Infiltration: 0 (none) to 3 (maximal).
- Acinar Necrosis: 0 (none) to 3 (maximal).

Measurement of Pancreatic Trypsin Activity

This fluorometric assay measures the activity of trypsin in pancreatic tissue homogenates.

Materials:

- Pancreatic tissue
- Homogenization buffer (e.g., MOPS-sucrose buffer, pH 6.5)
- Fluorogenic trypsin substrate (e.g., Boc-Gln-Ala-Arg-MCA)
- Assay buffer (e.g., Tris-HCl, pH 8.0)
- Fluorometric microplate reader

Procedure:

- Tissue Homogenization:
 1. Homogenize a weighed portion of pancreatic tissue on ice in homogenization buffer.[\[1\]](#)
 2. Centrifuge the homogenate at low speed (e.g., 1500 x g) for 5 minutes at 4°C.[\[1\]](#)
 3. Collect the supernatant for the assay.
- Trypsin Activity Assay:
 1. Add a small volume (e.g., 15 µL) of the supernatant to a well of a 96-well microplate.[\[1\]](#)
 2. Prepare a working solution of the fluorogenic trypsin substrate in the assay buffer.
 3. Initiate the reaction by adding the substrate solution to each well.

4. Measure the increase in fluorescence over time in a microplate reader with excitation at ~380 nm and emission at ~440 nm.[\[1\]](#)
- Data Analysis:
 1. Calculate the rate of substrate cleavage from the linear portion of the kinetic read.
 2. Normalize the trypsin activity to the total protein concentration of the homogenate, determined by a standard protein assay (e.g., BCA assay).[\[1\]](#)

Pharmacodynamic Assay: IL-2 Release from Stimulated Whole Blood

This protocol describes an ex vivo method to assess the pharmacodynamic effect of CM4620 by measuring the inhibition of IL-2 production in stimulated whole blood samples from treated patients.

Materials:

- Heparinized whole blood
- RPMI 1640 medium
- T-cell stimulants (e.g., Phytohemagglutinin (PHA) and Phorbol 12-myristate 13-acetate (PMA))
- ELISA kit for human IL-2

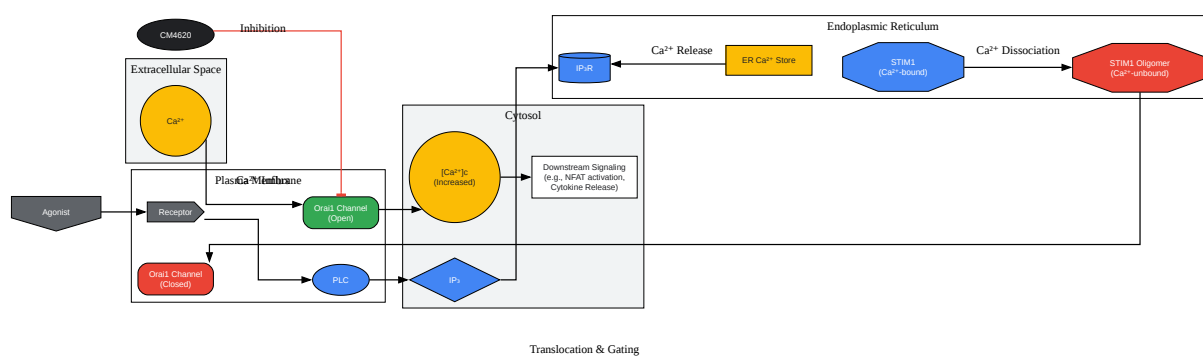
Procedure:

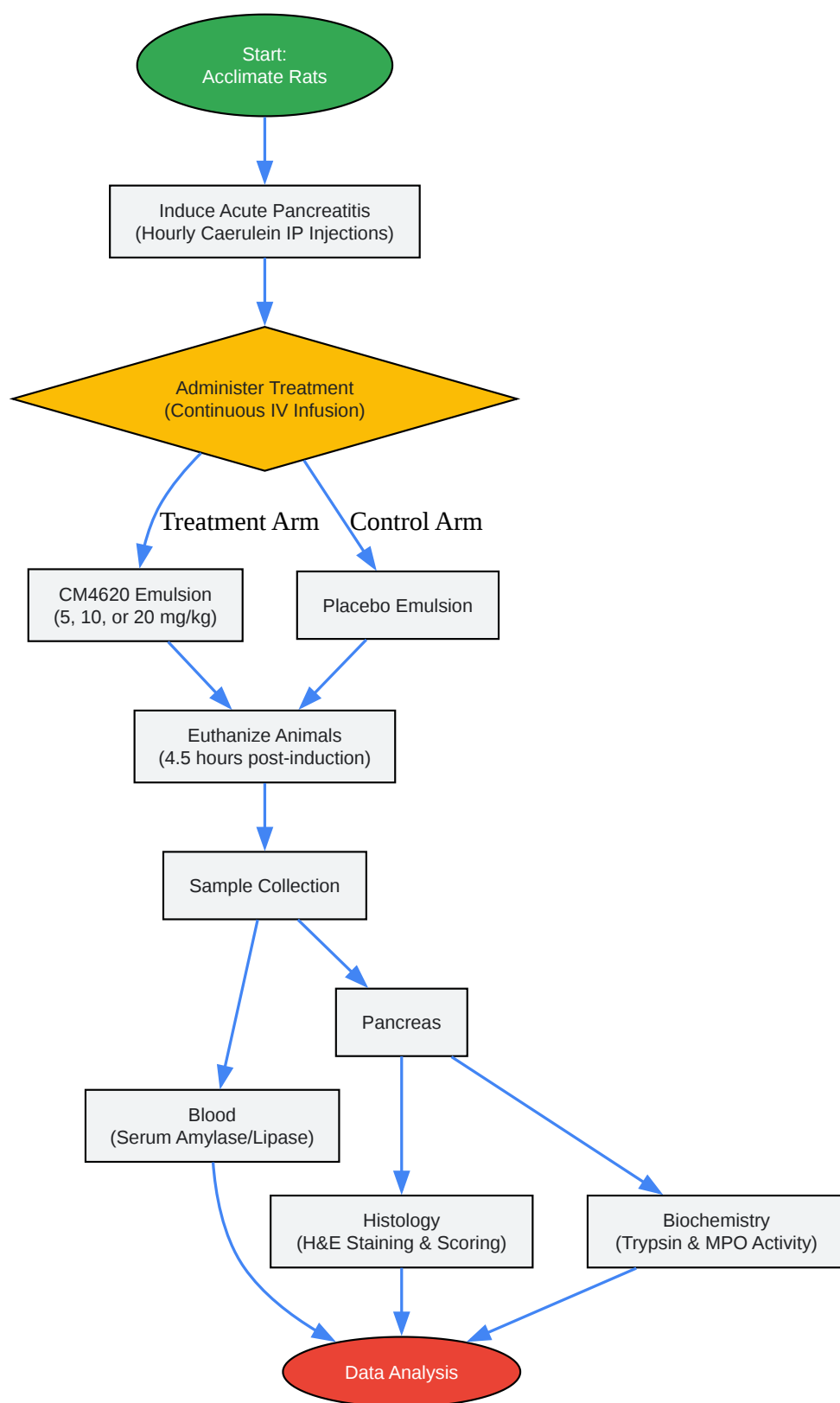
- Blood Collection: Collect whole blood samples in heparinized tubes from subjects before and after administration of CM4620.[\[19\]](#)
- Whole Blood Stimulation:
 1. Within a short time of collection, aliquot the whole blood into a 96-well plate.

2. Stimulate the blood with a combination of T-cell mitogens, such as PHA (e.g., 10 µg/mL) and PMA (e.g., 25 ng/mL).^{[7][20]} Include an unstimulated control.
 3. Incubate the plate for a defined period (e.g., 6-24 hours) at 37°C in a 5% CO₂ incubator.^[12]
- Plasma Collection:
 1. After incubation, centrifuge the plate to pellet the blood cells.
 2. Carefully collect the plasma supernatant for cytokine analysis.
 - IL-2 Measurement:
 1. Quantify the concentration of IL-2 in the plasma samples using a specific ELISA kit according to the manufacturer's instructions.
 - Data Analysis:
 1. Compare the levels of IL-2 produced in the stimulated post-dose samples to the pre-dose samples to determine the percentage of inhibition of T-cell activation by CM4620.

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bmglabtech.com [bmglabtech.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. researchgate.net [researchgate.net]
- 4. inotiv.com [inotiv.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of Cytokine Secretion, Intracellular Protein Expression, and mRNA in Resting and Stimulated Peripheral Blood Mononuclear Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Experimental Models of Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Cytokine signatures of human whole blood for monitoring immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring digestive protease activation in the mouse pancreas - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Orai Ca²⁺ channel inhibitor CM4620 targets both parenchymal and immune cells to reduce inflammation in experimental acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. moodle2.units.it [moodle2.units.it]
- 16. tools.thermofisher.com [tools.thermofisher.com]
- 17. docs.aatbio.com [docs.aatbio.com]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. Optimal Method to Stimulate Cytokine Production and Its Use in Immunotoxicity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. labcorp.com [labcorp.com]
- To cite this document: BenchChem. [CM4620: A Technical Guide to a Novel CRAC Channel Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12419253#cm4620-as-a-crac-channel-inhibitor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com